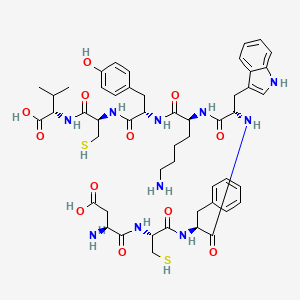
U-II-(4-11) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
U-II-(4-11) (human), also known as human urotensin-II (4-11), is a synthetic fragment of the human urotensin-II peptide. Urotensin-II is a cyclic dodecapeptide originally isolated from the urophysial extracts of the gobiid teleost Gillichthys mirabilis (long-jawed mudsucker). This peptide is known for its potent vasoactive properties, making it a significant molecule in the study of cardiovascular physiology and pathology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of U-II-(4-11) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of U-II-(4-11) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
反応の種類: U-II-(4-11) (ヒト)は、主にペプチド結合の形成と切断反応を起こします。また、システイン残基を含む酸化還元反応にも参加する可能性があります。
一般的な試薬と条件:
ペプチド結合の形成: N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬が一般的に使用されます。
酸化: 過酸化水素またはヨウ素を使用して、システイン残基を酸化し、ジスルフィド結合を形成することができます。
還元: ジチオスレイトール (DTT) やトリス (2-カルボキシエチル) ホスフィン (TCEP) は、ジスルフィド結合を遊離チオールに戻すことができます。
主な生成物: これらの反応の主な生成物は、使用した特定の条件に応じて、ペプチド自体とその酸化型または還元型です .
4. 科学研究への応用
U-II-(4-11) (ヒト)は、科学研究で幅広い用途があります。
化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: 細胞シグナル伝達経路、特に血管収縮と血管拡張に関与する経路における役割について調査されています。
医学: 心血管疾患、高血圧、心不全の治療における潜在的な治療用途について調査されています。
科学的研究の応用
U-II-(4-11) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving vasoconstriction and vasodilation.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and heart failure.
作用機序
U-II-(4-11) (ヒト)は、ウロテンシンII受容体であるGタンパク質共役受容体 (GPCR) に結合することで作用を発揮します。結合すると、Gq/11タンパク質を活性化し、イノシトールリン酸のターンオーバーを増加させ、細胞内カルシウムレベルを上昇させます。 このカスケードは、強力な血管収縮を引き起こし、これはウロテンシンIIの主要な生理学的効果です .
類似化合物:
ウロテンシンII (U-II): U-II-(4-11) (ヒト)が由来する親ペプチドです。これは、同様の血管活性を持つ環状ドデカペプチドです。
ウロテンシンII関連ペプチド (URP): ウロテンシンII受容体に結合しますが、効力と有効性が異なる別のペプチドです。
独自性: U-II-(4-11) (ヒト)は、ウロテンシンII受容体に対するリガンドとしての高い効力と有効性により、独自性があります。 親ペプチドよりも約3倍強力であり、ウロテンシンIIシグナル伝達経路とその生理学的効果を研究するための貴重なツールとなっています .
類似化合物との比較
Urotensin-II (U-II): The parent peptide from which U-II-(4-11) (human) is derived. It is a cyclic dodecapeptide with similar vasoactive properties.
Urotensin-II-related peptide (URP): Another peptide that binds to the urotensin-II receptor but with different potency and efficacy.
Urantide: A synthetic analogue of U-II that acts as a potent antagonist of the urotensin-II receptor.
Uniqueness: U-II-(4-11) (human) is unique due to its high potency and efficacy as a ligand for the urotensin-II receptor. It is approximately three times more potent than the parent peptide, making it a valuable tool for studying the urotensin-II signaling pathway and its physiological effects .
特性
分子式 |
C50H66N10O12S2 |
|---|---|
分子量 |
1063.3 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
InChIキー |
OQZDXQFQHJIOEY-LOWSNRHLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



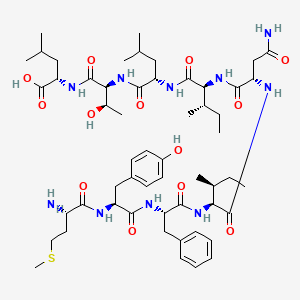
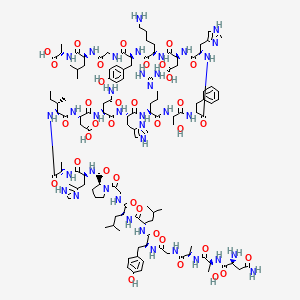
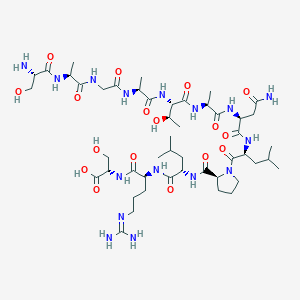

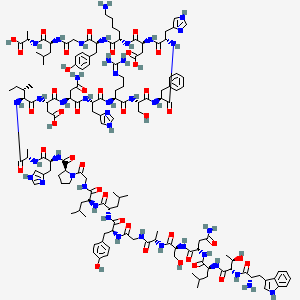
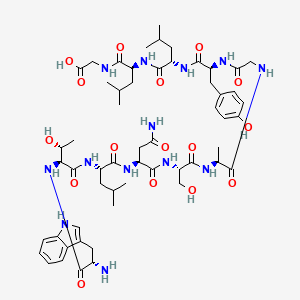
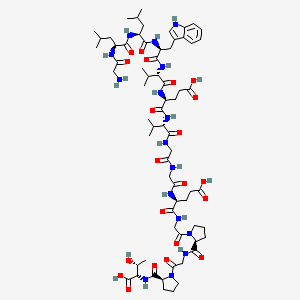
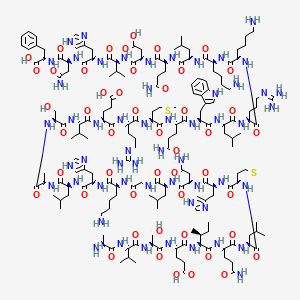


![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)
